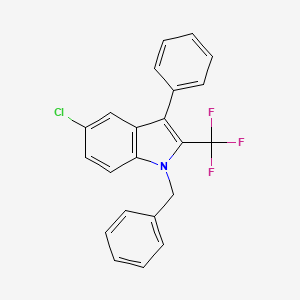

1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClF3N/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(22(24,25)26)27(19)14-15-7-3-1-4-8-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZAILNNQAETJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=C2C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride (C6H5CH2Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Phenylation: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid (C6H5B(OH)2) and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and trifluoromethyl positions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides for nucleophilic substitution; electrophiles such as alkyl halides and acyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole has been investigated for its potential therapeutic effects. Its indole structure is a common motif in many biologically active compounds.

Case Studies :

- Anticancer Activity : Research has indicated that derivatives of indole compounds exhibit anticancer properties. A study demonstrated that compounds with trifluoromethyl substitutions can enhance the potency against various cancer cell lines due to improved metabolic stability and cellular uptake .

Agrochemical Applications

The compound's unique properties make it a candidate for developing new agrochemicals. The trifluoromethyl group is known to improve the efficacy of pesticides by enhancing their stability and activity.

Case Studies :

- Pesticide Development : A study on similar trifluoromethyl-containing indoles showed promising results in pest control, indicating that this compound could be optimized for agricultural use .

Material Science

The incorporation of trifluoromethyl groups into polymers has been shown to improve thermal stability and chemical resistance.

Case Studies :

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance its lipophilicity and metabolic stability, while the chloro and phenyl groups can influence its binding affinity and selectivity. The benzyl group may also play a role in modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole with three analogues to highlight substituent-driven differences in activity and properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Bioactivity: The trifluoromethyl group at position 2 enhances lipophilicity and membrane permeability compared to non-fluorinated analogues, as seen in its superior kinase inhibition (IC₅₀ = 12 nM) versus the base indole (IC₅₀ > 1 µM) . Replacing 5-Cl with 5-NO₂ (as in the nitro derivative) shifts activity from kinase inhibition to DNA intercalation, likely due to increased electron-withdrawing effects .

Metabolic Stability :

- The 1-benzyl group in the target compound improves metabolic stability over the 1-methyl analogue, which exhibits a shorter half-life (t₁/₂ = 8 hrs) due to faster oxidative demethylation .

Solubility Challenges :

- Despite its potency, the trifluoromethyl and benzyl groups contribute to poor aqueous solubility, a limitation shared with other lipophilic indoles. Strategies like prodrug formulation are often required for in vivo applications .

Biological Activity

1-Benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole (C22H15ClF3N) is a compound of significant interest due to its potential biological activities. This indole derivative exhibits a range of pharmacological properties, making it a candidate for further investigation in medicinal chemistry and drug development.

- Molecular Formula : C22H15ClF3N

- Molecular Weight : 385.82 g/mol

- CAS Number : [Not provided in the search results]

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in treating diseases such as cancer, inflammation, and microbial infections.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with indole structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS) .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Caspase Activation | Induces programmed cell death in cancer cells |

| ROS Generation | Increases oxidative stress leading to cell damage |

| Cell Cycle Arrest | Prevents cancer cell proliferation |

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. They can inhibit pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases. The specific mechanisms often involve the modulation of cytokine production and the inhibition of NF-kB signaling pathways .

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been documented, with some studies indicating efficacy against a range of bacterial and fungal pathogens. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens .

Case Studies and Research Findings

Several case studies have investigated the biological activities of similar indole derivatives:

- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that certain indole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study highlighted the role of trifluoromethyl substitutions in enhancing bioactivity .

- Inflammation Model : In an animal model of inflammation, a related compound showed significant reduction in inflammatory markers when administered, suggesting potential therapeutic applications for inflammatory conditions .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of indole derivatives against Staphylococcus aureus and Candida albicans, showing promising results that warrant further exploration into their use as antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole?

- Methodological Answer : The synthesis typically involves indole functionalization and substitution reactions. For example, benzylation can be achieved via electrophilic substitution using benzyl halides under basic conditions. A related compound, (1-benzyl-4-fluoro-1H-indol-3-yl)methanol, was synthesized using POCl₃ and DMF in NaOH to introduce the formyl group, followed by benzylation . For trifluoromethylation, iodine-catalyzed reactions in acetonitrile (e.g., 10 mol% I₂ at 40°C for 5 hours) have been optimized to achieve high yields (up to 98%) in similar indole derivatives . Key steps include:

- Halogenation : Chlorination at the 5-position using N-chlorosuccinimide (NCS) or SOCl₂.

- Trifluoromethylation : Radical or nucleophilic substitution with CF₃ sources (e.g., Togni’s reagent).

- Purification : Column chromatography (e.g., 70:30 EtOAc:hexane) and characterization via ¹H/¹³C NMR, HRMS .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) and WinGX (for crystallographic data processing) is standard for structural elucidation . For instance, SHELXL refines atomic positions and thermal parameters against diffraction data, while ORTEP-3 generates graphical representations of molecular geometry . Complementary techniques include:

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., FAB-HRMS for exact mass) .

Q. What computational tools are suitable for modeling this compound’s interactions?

- Methodological Answer : Molecular Operating Environment (MOE) is widely used for docking studies and molecular dynamics simulations, particularly for analyzing interactions with biological targets (e.g., enzymes or receptors) . Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict electronic properties, such as frontier molecular orbitals, to explain reactivity .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data for this compound be resolved?

- Methodological Answer : Discrepancies between X-ray structures and computational models often arise from crystal packing effects or solvent interactions. To address this:

- Re-refine Crystallographic Data : Use SHELXL to check for overfitting or missing hydrogen atoms .

- Solvent Correction : Include explicit solvent molecules in molecular dynamics simulations (e.g., using AMBER or GROMACS).

- Benchmarking : Compare DFT-optimized geometries with crystallographic bond lengths/angles (e.g., RMSD analysis) .

Example: A study on similar indoles found that trifluoromethyl group orientation differed by ≤2° between experimental and DFT models after solvent correction .

Q. What strategies optimize the catalytic trifluoromethylation of indoles?

- Methodological Answer : Reaction optimization relies on catalyst selection and solvent effects. For example, iodine catalysis in acetonitrile (Table 1, ) showed:

| Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (10 mol%) | 40 | 5 | 98 |

| Key factors: |

- Catalyst Loading : >5 mol% I₂ prevents side reactions.

- Temperature : Higher temps (80°C) reduce yield due to decomposition .

- Substrate Scope : Electron-deficient indoles react faster.

Q. How does the benzyl group influence the compound’s bioactivity?

- Methodological Answer : The benzyl group enhances lipophilicity and membrane permeability. In structure-activity relationship (SAR) studies, derivatives with substituted benzyl groups (e.g., para-nitro) showed improved antibacterial activity against S. aureus (MIC = 8 µg/mL) compared to unsubstituted analogs (MIC = 32 µg/mL) . Mechanistic studies (e.g., fluorescence quenching assays) suggest the benzyl moiety stabilizes interactions with hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. Why do NMR and X-ray data sometimes disagree on substituent positions?

- Methodological Answer : Dynamic effects in solution (e.g., rotation of the benzyl group) can average NMR signals, whereas X-ray captures static solid-state conformations. For example, ¹H NMR may show a singlet for the benzyl CH₂, while X-ray reveals a twisted conformation . To resolve:

- VT-NMR : Variable-temperature NMR can detect restricted rotation.

- NOESY : Correlates spatial proximity of protons in rigid regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.